molecular formula C26H19ClN4O2S B2549957 3-(3-chlorophenyl)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 536712-60-4

3-(3-chlorophenyl)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No.: B2549957
CAS No.: 536712-60-4
M. Wt: 486.97
InChI Key: BRCPYCIFTKZVIQ-UHFFFAOYSA-N
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Description

The compound 3-(3-chlorophenyl)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one is a pyrimidoindole derivative characterized by a fused heterocyclic core. Its structure features a 3-chlorophenyl group at position 3 and a thioether-linked 2-(indolin-1-yl)-2-oxoethyl moiety at position 2 (Figure 1).

Properties

IUPAC Name

3-(3-chlorophenyl)-2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19ClN4O2S/c27-17-7-5-8-18(14-17)31-25(33)24-23(19-9-2-3-10-20(19)28-24)29-26(31)34-15-22(32)30-13-12-16-6-1-4-11-21(16)30/h1-11,14,28H,12-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRCPYCIFTKZVIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CSC3=NC4=C(C(=O)N3C5=CC(=CC=C5)Cl)NC6=CC=CC=C64
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3-chlorophenyl)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C24H20ClN5O3SC_{24}H_{20}ClN_{5}O_{3}S, with a molecular weight of approximately 494.0 g/mol. The structure includes a chlorophenyl group, an indole moiety, and a pyrimidine ring, which contribute to its unique biological properties.

PropertyValue
Molecular FormulaC24H20ClN5O3S
Molecular Weight494.0 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may exert its effects through:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It can bind to various receptors, modifying their activity and influencing downstream signaling pathways.
  • Antiproliferative Effects : Preliminary studies indicate that this compound may exhibit antiproliferative properties against certain cancer cell lines, suggesting potential use in oncology.

Biological Activity and Case Studies

Recent studies have explored the biological effects of this compound in various contexts:

  • Anticancer Activity : In vitro studies demonstrated that the compound exhibits significant antiproliferative effects against several cancer cell lines, including:
    • TC32 cells : GI50 values indicated potent activity at concentrations as low as 20 µM .
    • Mechanistic Insights : The structural modifications in the molecule enhance its binding affinity to target proteins involved in tumor growth.
  • Antimicrobial Properties : Some investigations have suggested that this compound possesses antimicrobial activity, although further studies are needed to elucidate the specific mechanisms and efficacy against various pathogens.
  • Neuroprotective Effects : There is emerging evidence that compounds with similar structures may provide neuroprotective benefits by modulating oxidative stress and inflammatory pathways.

Research Findings

A systematic review of literature reveals diverse applications and findings related to the biological activity of this compound:

  • Structure-Activity Relationship (SAR) : Research indicates that modifications in the indole and chlorophenyl groups significantly influence the biological activity of related compounds .
  • Synthesis and Characterization : Various synthetic routes have been developed to optimize yield and purity while maintaining biological efficacy .

Comparison with Similar Compounds

3-(4-Chlorophenyl) Variant

  • Structure : The 4-chlorophenyl analog (CAS 536715-50-1) replaces the 3-chlorophenyl group with a para-chlorinated phenyl ring.

3-(3,5-Dimethylphenyl) Variant

  • Structure : The 3,5-dimethylphenyl derivative (CAS 536705-40-5) introduces methyl groups at meta positions, increasing hydrophobicity and steric bulk.
  • Implications : Enhanced lipophilicity could improve membrane permeability but reduce solubility, a critical factor in drug design .

3-Phenyl Variant

  • Structure : The unsubstituted phenyl analog (CAS 537668-70-5) lacks halogenation, simplifying the electronic profile.
  • Implications : The absence of chlorine may reduce metabolic stability compared to chlorinated derivatives .

Variations in the Thioether Side Chain

Phenacylsulfanyl Group

  • Structure : The compound 3-(4-chlorophenyl)-2-phenacylsulfanyl-5H-pyrimido[5,4-b]indol-4-one (CAS 536715-50-1) replaces the indolin-1-yl-2-oxoethyl group with a phenacyl (2-oxo-2-phenylethyl) moiety.

Propylsulfanyl Group

  • Structure : The propylsulfanyl analog (CAS 536703-99-8) features a simple alkyl chain instead of the complex indolin-1-yl-2-oxoethyl group.
  • Implications : Reduced steric hindrance and polarity may enhance solubility but diminish target specificity .

Morpholinoethylsulfanyl Group

  • Implications : The morpholine moiety could enhance solubility and interaction with polar residues in enzyme active sites .

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